molecular formula C19H24N2O3S B2503192 N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide CAS No. 1173085-94-3

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2503192
CAS No.: 1173085-94-3
M. Wt: 360.47
InChI Key: JPBXVQPAESYDIA-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Novel compounds derived from similar structural frameworks have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have shown significant inhibitory activity on cyclooxygenase-1 and -2 (COX-1/COX-2), with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Antidiabetic properties have been observed in compounds incorporating the 4-methoxybenzo moiety, suggesting potential applications in diabetes treatment through blood glucose level reduction in diabetic models (Bhatt et al., 2018).

Organic Synthesis and Chemical Properties

  • Research into the synthesis of complex molecules often explores the reactivity and utility of thiazole derivatives. For example, the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives from prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions highlights the versatility of these compounds in organic synthesis (Bacchi et al., 2005).
  • Thiosemicarbazides, triazoles, and Schiff bases derived from similar thiazole compounds have been synthesized and evaluated as potential α-blocking agents for antihypertensive treatments, demonstrating the broad applicability of these compounds in drug discovery (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-15-9-4-10-16-17(15)20-19(25-16)21(12-14-8-5-11-24-14)18(22)13-6-2-3-7-13/h4,9-10,13-14H,2-3,5-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBXVQPAESYDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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